molecular formula C18H14N4O3 B11323944 2-[2-Amino-1-(4-hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one

2-[2-Amino-1-(4-hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one

Cat. No.: B11323944
M. Wt: 334.3 g/mol
InChI Key: KAPMGYDWDGFPJW-UHFFFAOYSA-N
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Description

2-[2-Amino-1-(4-hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a quinazolinone core with a pyrrole ring, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-1-(4-hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate then undergoes cyclization with a suitable reagent to form the pyrrole ring. The final step involves the formation of the quinazolinone core through a cyclization reaction with an appropriate reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-1-(4-hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-Amino-1-(4-hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-Amino-1-(4-hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target[7][7].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-1-(4-hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core with a pyrrole ring, providing distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

2-[3-hydroxy-1-(4-hydroxyphenyl)-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one

InChI

InChI=1S/C18H14N4O3/c19-16-15(14(24)9-22(16)10-5-7-11(23)8-6-10)17-20-13-4-2-1-3-12(13)18(25)21-17/h1-8,19,23-24H,9H2,(H,20,21,25)

InChI Key

KAPMGYDWDGFPJW-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)O)C3=NC4=CC=CC=C4C(=O)N3)O

Origin of Product

United States

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